molecular formula C14H18LiNO4S B2954820 lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate CAS No. 2490406-74-9

lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate

Cat. No.: B2954820
CAS No.: 2490406-74-9
M. Wt: 303.3
InChI Key: QFSDQINSUNRCBT-UHFFFAOYSA-M
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Description

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is a lithium salt featuring a Boc-protected tetrahydroquinoline scaffold with a sulfinate (-SO₂⁻) substituent at the 8-position. This compound is cataloged by Enamine Ltd. under the identifier EN300-6492222 . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the sulfinate group offers nucleophilic reactivity, making the compound valuable in cross-coupling reactions or as a precursor for sulfonamide derivatives. Applications likely include its use as a synthetic intermediate in medicinal chemistry, particularly for constructing heterocyclic frameworks or sulfonated bioactive molecules.

Properties

IUPAC Name

lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-7-10-6-4-8-11(12(10)15)20(17)18;/h4,6,8H,5,7,9H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDQINSUNRCBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium sulfinate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding a more reactive intermediate.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or metal salts are employed under controlled conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Deprotected tetrahydroquinoline derivatives.

    Substitution: Various organometallic compounds.

Scientific Research Applications

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate involves its interaction with specific molecular targets. The lithium ion can coordinate with various functional groups, altering the electronic properties of the compound. This coordination can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The sulfinate group also plays a role in modulating the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are identified through similarity analyses (), focusing on shared Boc-protected heterocycles and functional group variations. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS No.) Core Structure Functional Groups Key Differences Similarity Score
Target Compound (EN300-6492222) Tetrahydroquinoline Boc, sulfinate (-SO₂⁻Li⁺) Reference compound
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (878798-87-9) Tetrahydroiso quinoline Boc, carboxylic acid (-COOH) Isoquinoline core; -COOH vs. -SO₂⁻Li⁺ 1.00
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate (1824285-72-4) Dihydroiso quinoline Boc, methyl ester (-COOMe) Partial saturation; dual ester groups 0.99

Key Observations:

Core Heterocycle Variations: The target’s tetrahydroquinoline core differs from the tetrahydroisoquinoline or dihydroisoquinoline scaffolds in analogs. Isoquinoline derivatives exhibit distinct electronic and steric profiles due to the nitrogen position, influencing binding affinity in biological systems or reactivity in synthesis .

Functional Group Impact: Sulfinate (-SO₂⁻Li⁺) vs. Carboxylic Acid (-COOH): The sulfinate group in the target compound enhances nucleophilicity, enabling participation in Suzuki-Miyaura couplings or sulfonation reactions. In contrast, the carboxylic acid in CAS 878798-87-9 is acidic (pKa ~4-5), favoring salt formation or amide bond synthesis . Ester (-COOMe) vs.

Synthetic Utility :

  • The Boc group in all compounds facilitates amine protection, but the target’s sulfinate offers unique versatility. For example, sulfinate salts are precursors to sulfonyl chlorides, critical for synthesizing sulfonamides—a common pharmacophore in protease inhibitors .

Stability and Reactivity :

  • The lithium counterion in the target compound may improve stability in anhydrous conditions compared to free sulfinic acids. In contrast, the ester-containing analog (CAS 1824285-72-4) is prone to hydrolysis under basic or acidic conditions .

Biological Activity

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H20LiNO4S
  • Molecular Weight : 303.3 g/mol
  • IUPAC Name : Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate
  • Physical Form : Powder
  • Purity : 95%

Inhibition of NF-κB Pathway

Recent studies have indicated that tetrahydroquinoline derivatives can act as potent inhibitors of the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and cell survival. The compound has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity significantly .

Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate exhibits cytotoxicity against various human cancer cell lines. Notably, it has been evaluated against cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The compound showed enhanced cytotoxic effects compared to conventional chemotherapeutic agents .

Neuroprotective Properties

The lithium ion component is known for its neuroprotective effects. Lithium salts have been used in the treatment of bipolar disorder and have shown promise in protecting neurons from apoptosis. The incorporation of the tetrahydroquinoline structure may enhance these properties by modulating neurotransmitter systems and reducing oxidative stress .

Study 1: NF-κB Inhibition

In a comparative study involving various synthesized tetrahydroquinoline derivatives, the compound exhibited a remarkable inhibition rate of NF-κB activation—53 times more potent than a reference compound. This suggests its potential use in inflammatory diseases and cancer therapy where NF-κB plays a pivotal role .

Study 2: Anticancer Activity

A detailed examination of the compound's anticancer properties revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its effectiveness against multiple cancer types, indicating broad-spectrum anticancer activity .

Study 3: Neuroprotection in Animal Models

Animal studies have shown that lithium(1+) ion compounds can enhance neurogenesis and improve cognitive function in models of neurodegeneration. The addition of the tetrahydroquinoline structure may further augment these effects by enhancing blood-brain barrier permeability and promoting neuronal health .

Data Summary Table

Activity Mechanism Reference
NF-κB InhibitionInhibition of transcriptional activity
CytotoxicityInduction of apoptosis
NeuroprotectionEnhancement of neurogenesis

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